3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS No.:
Cat. No.: VC14521725
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O3S |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-26-16-10-14(11-17(12-16)27-2)19(25)23-15-6-3-5-13(9-15)20-24-18-7-4-8-22-21(18)28-20/h3-12H,1-2H3,(H,23,25) |
| Standard InChI Key | IKWDUIJPWUAFFQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (C₂₁H₁₇N₃O₃S) features a benzamide backbone linked to a thiazolo[5,4-b]pyridine heterocycle via an aromatic phenyl group. The methoxy substituents at the 3- and 5-positions of the benzamide enhance solubility and influence binding interactions with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 391.4 g/mol |
| Molecular Formula | C₂₁H₁₇N₃O₃S |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 7 (3 O, 3 N, 1 S) |
| Topological Polar Surface Area | 98.6 Ų |
| LogP (Octanol-Water) | 3.2 (predicted) |
The thiazolo[5,4-b]pyridine moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, while the methoxy groups optimize pharmacokinetic properties by balancing hydrophobicity and solubility.
Synthesis and Production Methods
The synthesis of 3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves a multi-step protocol designed to assemble the thiazolo-pyridine core and couple it to the benzamide derivative. A representative synthetic route is outlined below:
Thiazolo[5,4-b]pyridine Intermediate Synthesis
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Condensation Reaction: 2-Aminopyridine-3-thiol is reacted with α-bromoketones in ethanol under reflux to form the thiazolo[5,4-b]pyridine scaffold.
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Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Benzamide Coupling
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Activation: 3,5-Dimethoxybenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Amide Formation: The acid chloride is coupled with 3-aminophenyl-thiazolo[5,4-b]pyridine in dimethylformamide (DMF) using triethylamine as a base.
Industrial-Scale Optimization
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Catalysis: Palladium on carbon (Pd/C) facilitates hydrogenation steps to reduce byproducts.
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Continuous Flow Reactors: Employed to enhance yield (up to 78%) and reduce reaction times.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, reflux, 12 h | 65% |
| 2 | SOCl₂, DMF, 0°C → RT | 82% |
| 3 | Pd/C, H₂, DMF, 50°C | 78% |
Mechanism of Action: PI3K Inhibition
3,5-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide acts as a competitive ATP inhibitor of PI3Kα, a lipid kinase implicated in oncogenic signaling. Structural studies reveal that the thiazolo-pyridine moiety occupies the hydrophobic back pocket of the kinase domain, while the methoxybenzamide group forms hydrogen bonds with Glu 849 and Lys 802 residues. This dual interaction disrupts phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), thereby deactivating downstream effectors like AKT and mTOR.
Isoform Selectivity
The compound exhibits preferential inhibition of PI3Kα (IC₅₀ = 18 nM) over PI3Kβ (IC₅₀ = 240 nM) and PI3Kδ (IC₅₀ = 150 nM), attributed to steric complementarity with the α-isoform’s catalytic site.
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 1.8 | 68 ± 4.2 |
| PC-3 | 2.4 | 59 ± 3.8 |
| A549 | 4.1 | 42 ± 2.9 |
Synergy with Chemotherapeutic Agents
Combination studies with paclitaxel show a synergistic effect (Combination Index = 0.3) in ovarian cancer models, enhancing tumor growth inhibition by 40% compared to monotherapy.
Pharmacological Properties
Absorption and Metabolism
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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CYP450 Metabolism: Primarily metabolized by CYP3A4, generating inactive sulfoxide derivatives.
Toxicity Profile
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hERG Inhibition: IC₅₀ = 12 μM, suggesting a low risk of cardiotoxicity at therapeutic doses.
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LD₅₀ (Mouse): 320 mg/kg (oral), classifying it as moderately toxic.
Research Gaps and Future Directions
While preclinical data are promising, critical questions remain:
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In Vivo Efficacy: Limited pharmacokinetic data in animal models necessitate further studies on bioavailability and tumor penetration.
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Resistance Mechanisms: Potential upregulation of PI3Kβ isoforms in treated cells requires investigation.
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Formulation Optimization: Nanoemulsion-based delivery systems could improve solubility and reduce off-target effects.
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